Journal Name:Wear
Journal ISSN:0043-1648
IF:4.695
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504107/description#description
Year of Origin:1957
Publisher:Elsevier BV
Number of Articles Per Year:261
Publishing Cycle:Monthly
OA or Not:Not
Synthesis, characterization and mechanism of enhanced visible light photocatalytic activity of TiO2-WO3 nanocomposites
Wear ( IF 4.695 ) Pub Date: 2023-07-18 , DOI: 10.1007/s11164-023-05074-8
Titanium dioxide (TiO2) is a wide bandgap semiconductor which shows excellent photocatalytic activity under UV irradiation. To extend the light absorption efficiency to visible region, TiO2 can be coupled with other semiconductors to form nanocomposites. In the present study, photocatalytic efficiency of TiO2-WO3 nanocomposites against methylene blue dye was investigated. TiO2-WO3 nanocomposites with different W/Ti ratio were synthesized by sol–gel method. The samples were characterized using X-ray diffraction (XRD), High resolution transmission spectroscopy (HR-TEM), Fourier transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), Brunauer, Emmett and Teller surface area analyzer (BET), UV–Vis diffuse reflectance spectra (DRS) and zeta potential analyzer. XRD and HR-TEM analysis confirmed the crystallinity of nanocomposites. XPS analysis confirmed the phase purity of the nanocomposite. The specific surface area and pore radius were calculated from BET analysis. The energy bandgap of all the samples were calculated from UV–Vis DRS analysis. The optical band gap of the nanocomposites was less compared to that of pure TiO2. This decrease in band gap has resulted in extending the photocatalytic activity to visible range. Optimum W/Ti ratio for obtaining maximum photocatalytic efficiency was arrived at and its mechanism was studied in detail using zeta potential measurements and scavenging tests. Reusability of the catalyst was also confirmed.
Detail
Novel S2O82−/Fe-ZrO2 solid superacid catalyst combined with O2-Ac2O for highly efficient catalytic nitration of 1-nitronaphthalene with NO2 to 1,5-dinitronaphthalene
Wear ( IF 4.695 ) Pub Date: 2023-05-13 , DOI: 10.1007/s11164-023-05029-z
A mild, efficient, and green approach for highly selective synthesis of 1,5-dinitronaphthalene (1,5-DNN) has been devolved from catalytic nitration of 1-nitronaphthalene (1-NN) with NO2 combined with O2-Ac2O over solid superacid S2O82−/Fe-ZrO2. The prepared S2O82−/Fe-ZrO2 catalyst presents better catalytic performance than most of the reported catalysts for this purpose, with 96.8% conversion of 1-NN and 62.6% selectivity of 1,5-DNN under the optimized reaction conditions. The excellent catalytic activity of S2O82−/Fe-ZrO2 can be attributed to its remarkable Lewis acid sites and strong acidity. A possible catalytic nitration reaction pathway of 1-NN with NO2 over S2O82−/Fe-ZrO2 in the O2-Ac2O system was proposed. This work provides a practical strategy for the cost-effective, environmentally friendly, and efficient synthesis of 1,5-DNN with significant industrial application prospects.
Detail
Optimizing interfacial interaction between Cu and metal oxides boosts methanol yield in CO2 hydrogenation
Wear ( IF 4.695 ) Pub Date: 2023-07-16 , DOI: 10.1007/s11164-023-05063-x
Thermocatalytic conversion of redundant CO2 to useful methanol is an attractive route to address both energy and environmental crises simultaneously. However, existing copper/oxide catalysts widely used in these thermocatalytic processes still suffer from low methanol yield under mild reaction conditions. In this work, we design inverse oxide/Cu catalysts to achieve superior thermal catalytic performance for CO2 hydrogenation. The optimized ZnO/Cu-1.0 catalyst exhibits maximum CH3OH selectivity of 83.4% and space–time yield (STY) of \(170.9\;{\text{g}}_{{{\text{CH}}_{3} {\text{OH}}}} \;{\text{kg}}_{{{\text{cat}}}}^{ - 1} \;{\text{h}}^{ - 1}\) in CO2 hydrogenation at 210 °C, nearly twofold higher STY than the previous optimal inverse ZnO/Cu catalysts (\(89.6\;{\text{g}}_{{{\text{CH}}_{3} {\text{OH}}}} \;{\text{kg}}_{{{\text{cat}}}}^{ - 1} \;{\text{h}}^{ - 1}\)at 250 °C). Importantly, ZnO/Cu-1.0 catalyst displayed not only a satisfactory catalytic stability but also a superior CH3OH STY with a time-on-stream of 24 h. Such inverse configuration of catalysts will pave the way for new strategies to design high-performance thermocatalytic catalysts and promote their commercialization.Graphical abstractTypical inverse ZnO/Cu-1.0 catalysts have been demonstrated and achieved to significantly facilitate the activation of inert CO2 molecules to produce methanol, due to its special physicochemical properties and strong ZnO–Cu interaction
Detail
Applicability of mesoporous carbon-glassy polyvinyl alcohol/silica gel hybrid composite to remove methylene blue from aqueous solution
Wear ( IF 4.695 ) Pub Date: 2023-06-08 , DOI: 10.1007/s11164-023-05041-3
Methylene blue removal from aquatic environment using newly synthesized mesoporous carbon-glassy polyvinyl alcohol/silica gel composite. The mesoporous hybrid composite was characterized using several techniques, including IR, UV–Visible, TGA, surface morphological analyses images, EDX spectra and XRD. The removal method of methylene blue removal affected by factors such as increase in pH, temperature, time of adsorption, MB initial concentration and dosage of adsorbent was investigated. The elimination percentage of MB varied from 91 to 96% as the temperature increased from 293 to 323 K, respectively. The efficiency of MCPS is evident by giving a 91% removal rate for a 25 mg/L dye solution at 293 K compared to 44% for the glassy PVA/silica gel hybrid composite and 36% for mesoporous. The desorption efficiencies obtained for MCPS were 8%, 32% and 6.5% for H2O, HCl and acetic acid, respectively. The findings were processed utilizing two adsorption isotherm models in addition to kinetic models. The kinetic analysis results suggested that the pseudo-first-order model was consistent with the experimental findings. The Langmuir isotherm model was considered to be an adequate model for the uptake process. The highest capacities for uptake at 293, 303, 313 and 323 K were 13.55, 16.59, 19.81 and 25.01 mg/g, respectively. The thermodynamic parameters explained that MB removal was spontaneous and endothermic with ΔHo = 26.24 kJ/mol. From the low desorption efficiencies, we confirmed the uptake of MB by MCPS via physisorption.
Detail
Efficient degradation and adsorption of roxarsone by FeOOH quantum decorated resorcinol–formaldehyde resins via Fenton-like process
Wear ( IF 4.695 ) Pub Date: 2023-05-15 , DOI: 10.1007/s11164-023-05012-8
Roxarsone (ROX), a feed additive widely used worldwide, was degraded into toxic products in the natural environment. Advanced oxidation processes (AOP) based on nonradicals used for the degradation of ROX had not been reported. Herein, resorcinol–formaldehyde resins (RFs) produced by a simple high-temperature hydrothermal method had efficient photocatalytic properties to produce H2O2. FeOOH quantum dots (QDs) act as the activator and electron shuttle to decompose H2O2 to produce 1O2. RFs decorated with FeOOH quantum dots (RFs-FeQDs) were successfully synthesized and completely remove ROX with a rate of 0.03649 min−1 under simulated sunlight. Otherwise, the 99.42% arsenic-containing portion that shed from Roxarsone was eventually converted to As(V) and in-situ adsorbed by FeOOH quantum dots. The experiment data showed that ·OH, O2·− and 1O2 participated in the degradation and 1O2 was the dominant reactive species. Moreover, the systems have excellent reusability and stability over a wide pH range. This study provided a new strategy for photocatalytic production of 1O2 to remove the ROX from water.
Detail
Camphor sulfonic acid catalyzed one-pot pseudo three-component synthesis of a series of 1,8-dioxo-octahydroxanthenes and comparative crystal structures investigations and Hirshfeld surface analysis of five such derivatives
Wear ( IF 4.695 ) Pub Date: 2023-07-24 , DOI: 10.1007/s11164-023-05064-w
A simple and convenient protocol has been developed for the synthesis of 1,8-dioxo-octahydroxanthenes via one-pot pseudo three-component reactions between two equivalents of dimedone and one-equivalent of aromatic aldehydes in the presence of a catalytic amount of camphor sulfonic acid as an efficient organocatalyst in ethanol under refluxed conditions. A variety of aryl as well as heteroaryl aldehydes were employed and all those afforded excellent yields of the desired products. The synthesized products were isolated pure in excellent yields by simple crystallization techniques. Use of organocatalyst, simple work up procedure, high atom economy, multicomponent strategy, easy isolation procedure and excellent yields are some of the major advantages of this newly developed protocol. X-ray crystallographic data of the five such synthesized 1,8-dioxo-octahydroxanthene derivatives were also recorded. 3D Hirshfeld surfaces and allied 2D fingerprint plots of these five 1,8-dioxo-octahydroxanthene derivatives were also analyzed further for molecular interactions.Graphical abstract
Detail
Oxygen and nitrogen co-doped mesoporous carbon derived from COFs for efficient degradation of levofloxacin via peroxymonosulfate activation
Wear ( IF 4.695 ) Pub Date: 2023-05-20 , DOI: 10.1007/s11164-023-05023-5
Advanced oxidation processes based on peroxymonosulfate (PMS) activation are widely used for the removal of antibiotic contaminants. However, the commonly used transition metal catalysts suffer from secondary contamination due to ions leaching during the activation of PMS. Herein, the oxygen and nitrogen co-doped carbon material (Nv-NC-2) with abundant mesopores was obtained by simple high-temperature calcination using covalent organic frameworks (COFs) as precursors and NH4Cl as an activator. The Nv-NC-2/PMS system exhibited excellent levofloxacin removal efficiency under a wide pH and complex water environment with anions interference. The C=O in Nv-NC-2 was identified as the main active sites through degradation experiments and XPS. Furthermore, the electron paramagnetic resonance, quenching experiments and probe capture experiments demonstrated 1O2 and \({\text{O}}_{2}^{ - }\) were dominant active species. This study enhances the catalytic activity of COFs-derived carbon materials through a simple activation technique, which provides a novel method for surface modification of carbon materials.
Detail
Simultaneous activation of aldehydes and methylamine liberation by 4,4ʹ-trimethylenedipiperidine in the solid-state synthesis of N-methyl imines
Wear ( IF 4.695 ) Pub Date: 2023-06-07 , DOI: 10.1007/s11164-023-05045-z
The commercially available 4,4ʹ-trimethylenedipiperidine (TMDP) was used in the solid state to activate various aldehydes and controlled the libration of methyl amine for preparing the corresponding N-methyl imines. It was indicated that TMDP could play multiple roles simultaneously in this reaction, including (a) a bifunctional base with a predicted pKa ~ 11 and a good scavenger of acid, (b) a catalyst able to form strong hydrogen bonding and chemical interactions with aldehyde functional group through hemiaminal and/or iminium intermediate, and (c) liberating methyl amine from its salt viz. methylammonium chloride. TMDP could be regenerated by neutralization. It was also regenerated by heating at 70 °C, which is reported for the first time according to the best of our knowledge. The regenerated reagent was stable regarding its chemical structure, and there was no significant loss in the catalytic efficiency even after several runs. The mechanism was investigated by performing several control reactions and studying the FTIR and NMR spectra in the solid-state synthesis. The current work demonstrated TMDP as a safe and greener promoter-acid scavenger for organic transformations compared with toxic, flammable, volatile liquid secondary amines such as piperidine.Graphical abstract
Detail
Preparation and SO2 capture performance of NCP10/LiOH carbon-based composite for deep desulfurization
Wear ( IF 4.695 ) Pub Date: 2023-06-13 , DOI: 10.1007/s11164-023-05036-0
Carbon materials mainly capture sulfur dioxide (SO2) from gas through physical adsorption, therefore their SO2 capture performance will decrease with the increase in desulfurization temperature. In order to meet the stringent requirements of deep desulfurization, further improvements on carbon materials are necessary, improving their SO2 capture performance and adaptability to changes in desulfurization temperature. In this study, a carbon material (NCP10) was modified with various alkali metal compounds with the aim of enhancing the SO2 capture performance and adaptability to temperature changes. The results showed that the NCP10/LiOH composite had the best average SO2 removal rate (100%) and SO2 capture capacity (\({113}.{6} \;{\text{mg}}_{{{\text{SO}}_{2} }} /{\text{g}}_{{{\text{material}}}}\)) within the first hour of reacting at 60 °C, the SO2 removal rate and SO2 capture capacity of the NCP10/LiOH composite were 29% and 29% higher than those of the pure NCP10 material, respectively. While the SO2 capture performance of the NCP10 modified with LiCl, Li2CO3, NaOH and KOH were not sufficient for deep desulfurization, the SO2 capture performance of the NCP10/LiOH(2:1) composite was able to meet the requirements of deep desulfurization in the temperature range of 25–100 °C by the physical adsorption and chemical absorption synergistically effect.
Detail
Synthesis of benzo[b]pyran and pyrano[2,3-d]pyrimidine derivatives using a new superparamagnetic nanocatalyst Fe3O4@gly@Furfural@Co(NO3)2
Wear ( IF 4.695 ) Pub Date: 2023-06-12 , DOI: 10.1007/s11164-023-05044-0
In this work, the surface of Fe3O4 nanoparticles was functionalized with the glycine, furfural, and cobalt (II) nitrate hexahydrate to synthesize a novel support nanocatalyst (Fe3O4@gly@Furfural@Co(NO3)2). The characteristics of the nanocatalyst were confirmed by various techniques, such as energy-dispersive X-ray spectroscopy (EDX), Fourier transform infrared spectrometer, EDX mapping, scanning electron microscopy, X-ray diffraction, thermal gravimetric/derivative thermal gravimetric, vibrating sample magnetometer, and TEM. Finally, the performance of the nanocatalyst was investigated for the one-pot multicomponent synthesis of benzo[b]pyran and pyrano[2,3-d] pyrimidine derivatives. The good–excellent yield of the products was achieved in a green solvent under mild conditions at short reaction time. In addition, the green heterogeneous catalyst has features, such as environmental friendliness, easy separation from the reaction mixture by an external magnet, high catalytic activity, and reusability up to 6 stages without significant reduction of its catalytic activity.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 ENGINEERING, MECHANICAL 工程:机械2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.20 138 Science Citation Index Science Citation Index Expanded Not
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